5-Hydroxy Dantrolene Sulfate Sodium Salt
CAS No.:
Cat. No.: VC0205373
Molecular Formula: C₁₄H₉N₄NaO₉S
Molecular Weight: 432.3
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₄H₉N₄NaO₉S |
|---|---|
| Molecular Weight | 432.3 |
Introduction
Chemical Identity and Properties
5-Hydroxy Dantrolene Sulfate Sodium Salt is a phase II metabolite formed during the biotransformation of dantrolene in the human body. It represents the sulfate conjugate of 5-hydroxydantrolene, which is one of the major metabolites of dantrolene identified in body fluids .
Chemical Structure and Properties
The chemical identity of 5-Hydroxy Dantrolene Sulfate Sodium Salt is characterized by the following properties:
| Property | Description |
|---|---|
| Chemical Name | 5-Hydroxy Dantrolene Sulfate Sodium Salt |
| Molecular Formula | C14H9N4NaO9S |
| Molecular Weight | 432.3 |
| SMILES | [Na].[O-]N+c1ccc(cc1)c2oc(\C=N\N3C(OS(=O)(=O)[O-])C(=O)NC3=O)cc2 |
| InChI | InChI=1S/C14H10N4O9S.Na.H/c19-12-13(27-28(23,24)25)17(14(20)16-12)15-7-10-5-6-11(26-10)8-1-3-9(4-2-8)18(21)22;;/h1-7,13H,(H,16,19,20)(H,23,24,25);;/p-1/b15-7+;; |
| Application | Metabolite of dantrolene used in research applications |
The structure contains a nitrophenyl group connected to a furan ring, which is linked to an imidazolidine ring through a methylideneamino bridge. The key distinguishing feature is the hydroxyl group at position 5 of the imidazolidine ring, which is conjugated with a sulfate group neutralized by a sodium counterion .
Metabolic Pathway and Formation
Understanding how 5-Hydroxy Dantrolene Sulfate Sodium Salt forms in the body provides insights into the pharmacokinetics and metabolism of dantrolene.
Biotransformation of Dantrolene
Dantrolene undergoes extensive metabolism in the liver, resulting in several metabolites:
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Phase I Metabolism: Dantrolene is primarily metabolized by the hepatic microsomal enzyme system (MFO) to form 5-hydroxydantrolene .
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Phase II Metabolism: 5-Hydroxydantrolene subsequently undergoes conjugation with either glucuronic acid or sulfate, forming water-soluble conjugates that are more readily excreted .
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Formation of Sulfate Conjugate: When conjugated with sulfate, 5-Hydroxydantrolene forms 5-Hydroxy Dantrolene Sulfate, which exists as a sodium salt in physiological conditions .
Analytical Methods and Research Applications
Various analytical approaches have been developed for the detection and characterization of dantrolene metabolites, including 5-Hydroxy Dantrolene Sulfate Sodium Salt.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) methods have been employed for the separation and identification of dantrolene and its metabolites:
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HPLC combined with appropriate column selection can effectively separate dantrolene from its metabolites
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UV detection at appropriate wavelengths enables quantification of the compounds
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Mass spectrometry provides structural confirmation and enhanced sensitivity for metabolite identification
Reference Standards and Isotopic Labeling
For accurate quantification and identification:
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5-Hydroxy Dantrolene Sulfate Sodium Salt is available as a reference standard for analytical purposes
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Deuterated analogs such as 5-Hydroxy Dantrolene-d4 serve as internal standards for quantitative analysis in biological samples
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Isotopically labeled compounds can slow down metabolic degradation processes, allowing researchers to more accurately trace the compound's distribution, interactions, and breakdown products
Research Applications
5-Hydroxy Dantrolene Sulfate Sodium Salt and related compounds have several important research applications:
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Pharmacokinetic Studies: Understanding the metabolism and elimination of dantrolene
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Bioanalytical Method Development: Creating sensitive and specific methods for detection in biological samples
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Structure-Activity Relationship Studies: Investigating how metabolic modifications affect pharmacological activity
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Drug-Drug Interaction Research: Examining how co-administered drugs might affect the sulfation pathway of 5-hydroxydantrolene
Clinical Significance
Relevance to Special Populations
Understanding the formation of 5-Hydroxy Dantrolene Sulfate Sodium Salt is particularly important in specific patient populations:
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Patients with Hepatic Impairment: Altered metabolism may affect the formation of this metabolite and potentially contribute to the increased risk of hepatotoxicity observed in patients on long-term dantrolene therapy
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Pregnant Women: Dantrolene readily crosses the placenta, with maternal and fetal whole blood levels approximately equal at delivery
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Breastfeeding Mothers: Dantrolene is reported to be present in human milk following intravenous administration
Toxicological Considerations
Knowledge about 5-Hydroxy Dantrolene Sulfate Sodium Salt formation contributes to understanding potential toxicity mechanisms:
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Dantrolene has been associated with hepatotoxicity, particularly with long-term oral therapy
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The metabolic pathway leading to 5-Hydroxy Dantrolene Sulfate Sodium Salt represents a detoxification mechanism
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Impaired sulfation capacity could potentially alter the balance between various metabolic pathways, affecting the toxicity profile
Comparative Analysis
Comparison with Parent Compound
Relationship to Other Metabolites
5-Hydroxy Dantrolene Sulfate Sodium Salt exists within a network of related metabolites:
Future Research Directions
Pharmacological Characterization
Further research is needed to fully characterize the pharmacological properties of 5-Hydroxy Dantrolene Sulfate Sodium Salt:
Analytical Method Development
Advances in analytical methodology would facilitate more comprehensive studies:
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Development of more sensitive and specific methods for detection in complex biological matrices
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Application of advanced mass spectrometry techniques for improved structural characterization
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Implementation of metabolomics approaches to understand the complete metabolic fate of dantrolene
Clinical Applications
Potential applications in clinical practice include:
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Development of therapeutic drug monitoring protocols incorporating metabolite measurements
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Investigation of metabolite levels as predictors of clinical response or adverse effects
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Exploration of personalized medicine approaches based on individual metabolic profiles
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